molecular formula C5H4ClNO B189369 3-Chloro-2-hydroxypyridine CAS No. 13466-35-8

3-Chloro-2-hydroxypyridine

Cat. No. B189369
CAS RN: 13466-35-8
M. Wt: 129.54 g/mol
InChI Key: XTYNIPUFKBBALX-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxypyridine is used as an organic intermediate . It has a molecular formula of C5H4ClNO and a molecular weight of 129.54 .


Synthesis Analysis

3-Chloro-2-hydroxypyridine can be produced in a multi-stage process. One method involves the reaction of furfural with chlorine or with an agent releasing chlorine, reaction of the resulting reaction product with sulphamic acid to give 3-hydroxy-2-imino-1-(2H)-pyridine-sulphonic acid-monohydrate, and hydrolysis of this compound . Another method involves α and γ-activation of chloropyridines, as well as palladium-mediated reactions .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-hydroxypyridine can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

3-Chloro-2-hydroxypyridine has been used in the preparation of 3-hydroxypyridine-2 (1H)-selone . It has also been used in the synthesis of all four possible benzo [4,5]furopyridine tricyclic heterocycles: benzo [4,5]furo [2,3-b]pyridine, benzo [4,5]furo [2,3-c]pyridine, benzo [4,5]furo [3,2-c]pyridine, and benzo [4,5]furo [3,2-b]pyridine .


Physical And Chemical Properties Analysis

3-Chloro-2-hydroxypyridine is a solid at 20 degrees Celsius . It has a melting point of 170-172 °C . The molecular weight is 129.54 g/mol .

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds : 3-Chloro-2-hydroxypyridine has been used in the synthesis of pharmaceutical compounds such as (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine, with the process involving reductions and a lipase-mediated kinetic resolution (Sakagami, Kamikubo, & Ogasawara, 1996).

  • Development of Novel Heterocyclic Systems : It is utilized in creating new heterocyclic systems, for instance, the synthesis of 1-azaphenoxaselenine and its derivatives, which are achieved by reacting 3-Hydroxypyridine-2(1H)-selone with various ortho-chloronitrobenzenes (Smith, Matthews, Hulme, & Martin, 1986).

  • Structural and Energetic Studies : Its structure and energetics have been studied using experimental calorimetry techniques and high-level ab initio computational calculations, providing insights into its formation enthalpies and structure-energy correlations (Miranda, Matos, & Morais, 2013).

  • Catalysis in Organic Reactions : Nickel(II)- and Palladium(II)-NHC complexes derived from hydroxypyridine functionalized imidazolium salts are used as catalysts in the Kumada–Tamao–Corriu reaction, demonstrating the role of 3-Chloro-2-hydroxypyridine in catalytic processes (Bhat, Avinash, & Anantharaman, 2019).

  • Studying Tautomeric Equilibria : Research on the effects of chlorination on the tautomeric equilibrium of 2-Hydroxypyridine provides insights into its structural behavior under different conditions (Calabrese, Maris, Uriarte, Cocinero, & Melandri, 2017).

  • Investigation of Chemical Reactions : It is involved in chemical reactions with compounds like 1-chloro-2,4,6-trinitrobenzene, contributing to the understanding of nucleophilic reactions and tautomerism (Boga, Bonamartini, Forlani, Modarelli, Righi, Sgarabotto, & Todesco, 2001).

  • Infrared Spectroscopy Studies : The IR spectra of various derivatives of 3-hydroxypyridines have been studied to understand their structural characteristics in solutions and crystalline state (Zaitsev, Dyumaev, Kuz’min, & Smirnov, 1972).

Safety And Hazards

3-Chloro-2-hydroxypyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

3-Chloro-2-hydroxypyridine derivatives with –NH2 (HNCLP) and –F (HFCLP) end groups have been selected to realize the push-pull electronic structure configuration. This has been used in the development of durable and efficient perovskite solar cells .

properties

IUPAC Name

3-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYNIPUFKBBALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342464
Record name 3-Chloro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-hydroxypyridine

CAS RN

13466-35-8
Record name 3-Chloro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-hydroxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Calabrese, A Maris, I Uriarte… - … A European Journal, 2017 - Wiley Online Library
… For this purpose we considered the following systems: 3-chloro-2-hydroxypyridine/3-chloro-2-pyridone (3ClP), 4-chloro-2-hydroxypyridine/4-chloro-2-pyridone (4ClP), 5-chloro-2-…
M Hayashi, H Koga, T Kumakura, N Akai… - Journal of Molecular …, 2019 - Elsevier
… the photoreaction of 3-chloro-2-hydroxypyridine containing a … process for 3-chloro-2-hydroxypyridine begins with … HCl in the photolysis of 3-chloro-2-hydroxypyridine, the IR bands of …
Number of citations: 3 www.sciencedirect.com
S Melandri, L Evangelisti, S Canola… - Physical Chemistry …, 2020 - pubs.rsc.org
… 14 Frontier molecular orbitals of 3-chloro-2-hydroxypyridine and 3-chloro-2-pyridone at D 1 geometry. Dashed arrows indicate the excitation dominating the D 1 state. …
Number of citations: 6 pubs.rsc.org
R Zhou, W Wang, Z Jiang, K Wang, X Zheng… - Chemical …, 2014 - pubs.rsc.org
… 2-Chloro-3-hydroxypyridine and 3-chloro-2-hydroxypyridine smoothly underwent the reaction and produced desired compounds 24 and 25 in good yields of 86% and 90%, respectively…
Number of citations: 81 pubs.rsc.org
YC Wu, Y Jhong, HJ Lin, SP Swain… - Advanced Synthesis …, 2019 - Wiley Online Library
… 3-Chloro-2-hydroxypyridine. A solution of 2,3-dichloro … and concentrated to give 3-chloro-2-hydroxypyridine (72.5 mg, … Starting with 3-chloro-2-hydroxypyridine (6.5 mg, 0.050 mmol), …
Number of citations: 26 onlinelibrary.wiley.com
DL Comins, S O'Connor - Progress in Heterocyclic Chemistry, 1997 - Elsevier
… Heating 3-bromo-2hydroxypyridine in pyridine hydrochloride at reflux gives 3-chloro-2-hydroxypyridine in good yield <96TL(37)6695>. The directed aminomethylation of 3-hydroxy-2(1H…
Number of citations: 6 www.sciencedirect.com
AM Stadler, N Kyritsakas, R Graff… - Chemistry–A European …, 2006 - Wiley Online Library
The interaction of appropriate metal ions (Pb II , Zn II ) with helical ligand strands, obtained by hydrazone polycondensation, generates polymetallic supramolecular architectures of rack …
H Zhu, L Levy - 2006 - Citeseer
… 5-chloro-2-hydroxypyridine-3-carboxylic acid and 3-chloro-2hydroxypyridine-5-carboxylic acid with greater than 99% purity were commercially available and used as potential haptens …
Number of citations: 4 citeseerx.ist.psu.edu

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